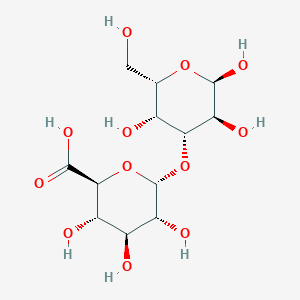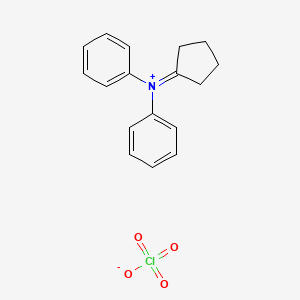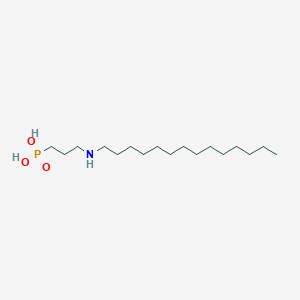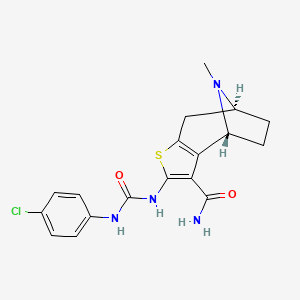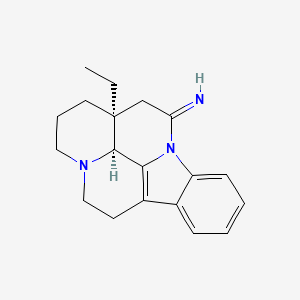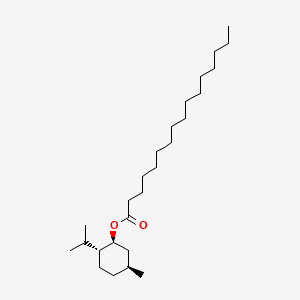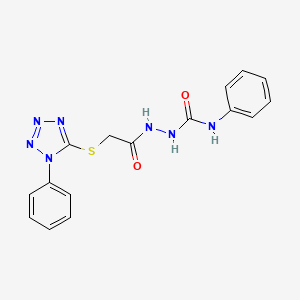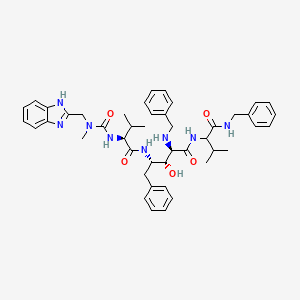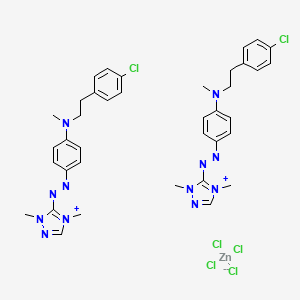
Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound featuring a triazolium core with azo linkages and a tetrachlorozincate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(((4-chlorobenzyl)methyl)methylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.
Quaternization: The azo compound is then quaternized using methyl iodide to introduce the triazolium moiety.
Ion Exchange: Finally, the quaternized product undergoes ion exchange with zinc chloride to form the tetrachlorozincate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azo linkages in the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or dyes.
Wirkmechanismus
The mechanism of action of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The azo linkages and triazolium core could also play a role in its interaction with biological targets, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) dichlorozincate(2-)
- Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachloroferrate(2-)
Uniqueness
The uniqueness of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its specific combination of functional groups and counterions, which confer distinct chemical and physical properties. This makes it particularly suitable for specialized applications in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
85392-73-0 |
|---|---|
Molekularformel |
C38H44Cl6N12Zn |
Molekulargewicht |
946.9 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C19H22ClN6.4ClH.Zn/c2*1-24(13-12-15-4-6-16(20)7-5-15)18-10-8-17(9-11-18)22-23-19-25(2)14-21-26(19)3;;;;;/h2*4-11,14H,12-13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
DYHKJQPFMIGXSO-UHFFFAOYSA-J |
Kanonische SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


